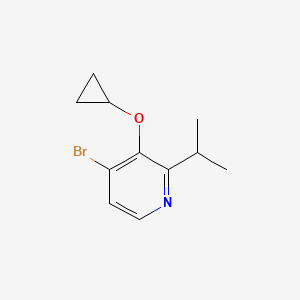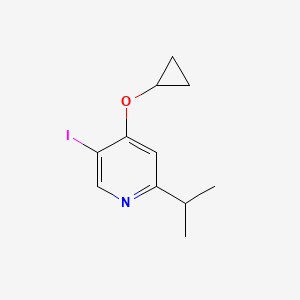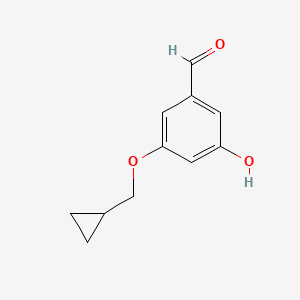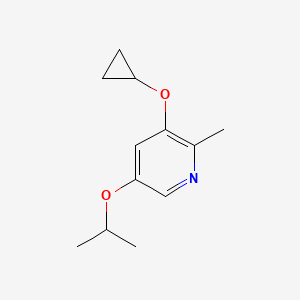
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups at the 3 and 5 positions, respectively, and a methyl group at the 2 position
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group at the 3 position can be achieved through cyclopropanation reactions.
Isopropoxylation: The isopropoxy group is introduced at the 5 position using isopropyl alcohol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 2 position using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity, while the methyl group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine include:
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: Differing in the position of the isopropyl group.
3-Isopropoxy-5-cyclopropoxy-2-methylpyridine: Differing in the position of the cyclopropoxy group.
2-Methyl-3,5-dicyclopropoxypyridine: Featuring two cyclopropoxy groups instead of one isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-methyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-11-6-12(9(3)13-7-11)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
LEPVAWUICNJWGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


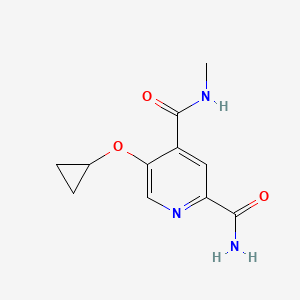

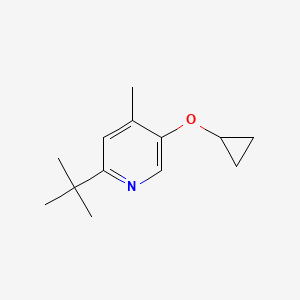
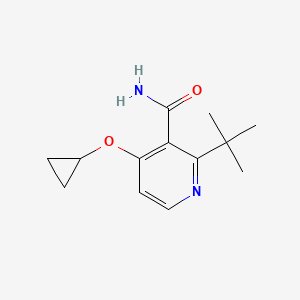


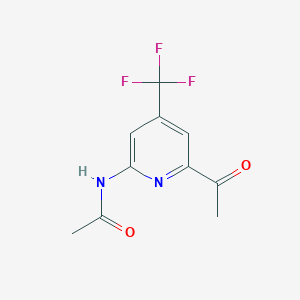

![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
